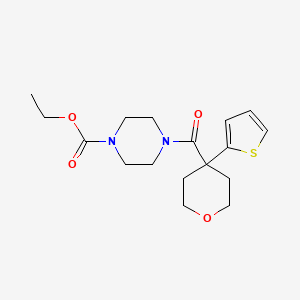
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CEMB and is synthesized through a specific method that involves several steps. The purpose of
Wirkmechanismus
The mechanism of action of CEMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, CEMB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, CEMB has been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
CEMB has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in the body, which can help to alleviate pain and swelling. Additionally, CEMB has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. CEMB has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEMB in lab experiments is that it is a highly specific inhibitor of COX-2, which can help to reduce the risk of off-target effects. Additionally, CEMB has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using CEMB in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on CEMB. One area of interest is the potential use of CEMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CEMB and its potential therapeutic applications. Finally, additional studies are needed to optimize the synthesis method of CEMB to increase its availability for research purposes.
Conclusion
In conclusion, CEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties. CEMB has been shown to have several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on CEMB, including its potential use in the treatment of neurodegenerative diseases and the optimization of its synthesis method.
Synthesemethoden
The synthesis of CEMB involves several steps, including the reaction of 2-chloronicotinic acid with ethylamine, followed by the reaction of the resulting compound with 4-methoxybutylamine. The final step involves the reaction of the intermediate with methyl isocyanate to form CEMB. The synthesis method of CEMB has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
CEMB has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In scientific research, CEMB has been used as a tool for studying the mechanisms of cancer cell growth and the effects of inflammation on the body. Additionally, CEMB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-4-12-9-11(10-13(15)16-12)14(18)17(2)7-5-6-8-19-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBRRBXLLVCUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)N(C)CCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


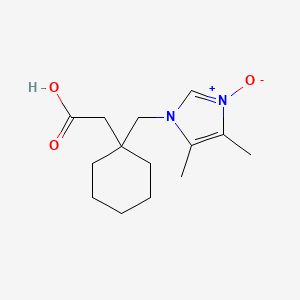
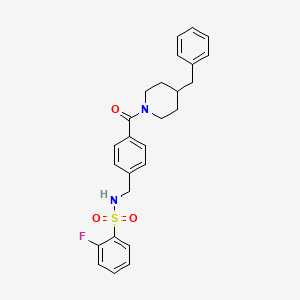
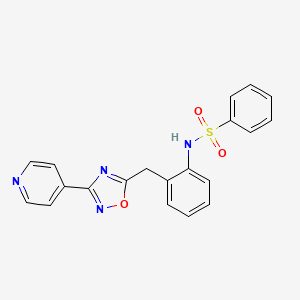


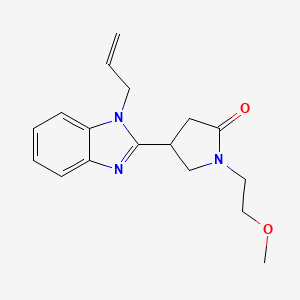


![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)
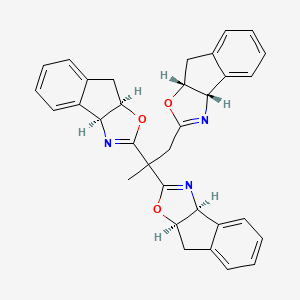
![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)
